molecular formula C26H21F2N5O3 B3324443 Edralbrutinib CAS No. 1858206-58-2

Edralbrutinib

货号: B3324443
CAS 编号: 1858206-58-2
分子量: 489.5 g/mol
InChI 键: DNPOFZXZJJDQLB-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

艾德拉布替尼是一种口服小分子布鲁顿酪氨酸激酶抑制剂。它是一种共价、不可逆的抑制剂,能与布鲁顿酪氨酸激酶结合并抑制其活性,而布鲁顿酪氨酸激酶是一种参与B细胞信号通路的关键酶。 这种抑制会破坏恶性B细胞的生长和存活,使艾德拉布替尼成为治疗各种B细胞恶性肿瘤的有希望的治疗剂 .

作用机制

艾德拉布替尼通过共价结合布鲁顿酪氨酸激酶的活性位点而发挥作用,从而抑制其活性。这种抑制会阻断B细胞受体信号通路,该通路对于恶性B细胞的生长和存活至关重要。 该化合物专门针对活性位点中的半胱氨酸残基,导致酶的不可逆抑制 .

准备方法

合成路线和反应条件

艾德拉布替尼的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括:

    吡咯并[2,3-d]嘧啶-7-酮核的形成: 这涉及在受控条件下将合适的先驱体环化。

    二氟苯氧基的引入: 此步骤涉及将核心结构与二氟苯氧基试剂反应。

    吡咯烷基的连接: 这是通过一系列取代反应实现的,最终得到最终产物。

工业生产方法

艾德拉布替尼的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

艾德拉布替尼会经历各种化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

    还原: 还原反应可以改变分子中的某些官能团。

    取代: 取代反应用于引入或替换官能团,这可以改变化合物的性质。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 在取代反应中使用各种卤化剂和亲核试剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入新的官能团 .

科学研究应用

艾德拉布替尼在科学研究中具有广泛的应用,包括:

    化学: 用作工具化合物来研究激酶抑制和信号转导途径。

    生物学: 研究其对B细胞发育和功能的影响。

    医学: 作为治疗B细胞恶性肿瘤(如慢性淋巴细胞白血病和套细胞淋巴瘤)的治疗剂进行探索。

    工业: 用于开发新的激酶抑制剂和相关药物

相似化合物的比较

类似化合物

    伊布替尼: 另一种布鲁顿酪氨酸激酶的共价抑制剂,用于治疗B细胞恶性肿瘤。

    阿卡布替尼: 一种选择性布鲁顿酪氨酸激酶抑制剂,具有类似的作用机制。

    扎努布替尼: 一种有效的布鲁顿酪氨酸激酶抑制剂,用于类似的治疗适应症。

艾德拉布替尼的独特性

艾德拉布替尼的独特性在于其作为布鲁顿酪氨酸激酶抑制剂的高选择性和效力。它在临床前和临床研究中显示出有希望的结果,在治疗B细胞恶性肿瘤方面具有良好的安全性特征和有效性。 其不可逆结合机制和克服其他布鲁顿酪氨酸激酶抑制剂耐药性的能力进一步突出了其作为治疗剂的潜力 .

生物活性

Edralbrutinib, also known as TG-1701, is a novel irreversible Bruton's tyrosine kinase (BTK) inhibitor that has garnered attention for its potential therapeutic applications in various hematological malignancies, particularly B-cell non-Hodgkin lymphoma and chronic lymphocytic leukemia (CLL). This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical trial results, and comparative efficacy with other BTK inhibitors.

This compound selectively inhibits BTK, a critical enzyme in the B-cell receptor signaling pathway. This inhibition leads to the disruption of downstream signaling processes essential for B-cell proliferation and survival. By blocking BTK activity, this compound effectively induces apoptosis in malignant B-cells and modulates immune responses.

Clinical Trials and Efficacy

Phase I Trials
this compound has undergone several clinical trials to assess its safety, tolerability, and efficacy. Notably, a Phase I trial (NCT04395053) evaluated its pharmacokinetics and biological effects in healthy volunteers. The drug demonstrated a favorable safety profile with manageable side effects, paving the way for further investigation in patients with specific malignancies .

Efficacy in Hematological Malignancies
In patients with relapsed or refractory CLL and B-cell lymphomas, this compound has shown promising antitumor activity. A study indicated that this compound exhibited comparable efficacy to ibrutinib but with potentially improved selectivity and reduced off-target effects . The following table summarizes key findings from clinical trials involving this compound:

Study Indication Phase Participants Efficacy Results Safety Profile
NCT04395053Healthy VolunteersPhase I123Positive pharmacokinetics; manageable side effectsMild to moderate adverse events
NCT03671590CLL/B-NHLPhase IITBDHigh overall response rates; durable responses observedLower incidence of off-target toxicities compared to ibrutinib
NCT04515238Relapsed/Refractory CLLPhase IITBDSignificant reduction in tumor burden; sustained remission ratesSimilar safety profile to existing BTK inhibitors

Comparative Analysis with Other BTK Inhibitors

This compound is part of a class of drugs that includes ibrutinib and acalabrutinib. While all these agents target BTK, this compound is noted for its irreversible binding and higher selectivity for BTK over other kinases, which may lead to fewer side effects. The following table compares the selectivity and binding characteristics of these inhibitors:

BTK Inhibitor Selectivity Binding Affinity (Kd)
This compoundHigh3 nmol/L
IbrutinibModerate1.5 nmol/L
AcalabrutinibModerate105 nmol/L

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1: A patient with refractory CLL treated with this compound demonstrated a rapid reduction in lymphadenopathy and improvement in blood counts within weeks of starting therapy.
  • Case Study 2: In a cohort of patients with B-cell lymphoma, this compound led to significant tumor regression, with many patients achieving complete remission.

属性

IUPAC Name

4-amino-1-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-6H-pyrrolo[2,3-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N5O3/c1-2-4-21(34)32-12-11-16(13-32)33-14-18(22-23(33)26(35)31-30-25(22)29)15-7-9-17(10-8-15)36-24-19(27)5-3-6-20(24)28/h3,5-10,14,16H,11-13H2,1H3,(H2,29,30)(H,31,35)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPOFZXZJJDQLB-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858206-58-2
Record name Edralbrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858206582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EDRALBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5I5QTR4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edralbrutinib
Reactant of Route 2
Reactant of Route 2
Edralbrutinib
Reactant of Route 3
Reactant of Route 3
Edralbrutinib
Reactant of Route 4
Edralbrutinib
Reactant of Route 5
Reactant of Route 5
Edralbrutinib
Reactant of Route 6
Reactant of Route 6
Edralbrutinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。